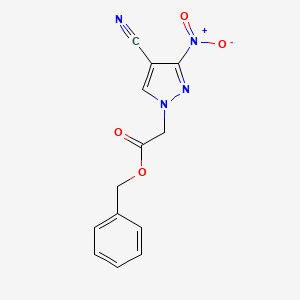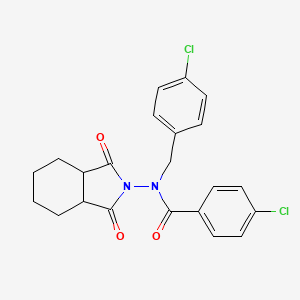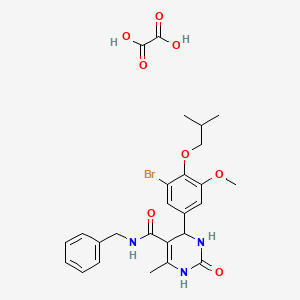amino]-N-propylbenzamide](/img/structure/B4233797.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide
Vue d'ensemble
Description
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide, also known as CSPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides, which are known to have various biological activities. CSPB has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors throughout the body. The exact mechanism by which 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide exerts its effects on the endocannabinoid system is still being investigated, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the endocannabinoid system, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been found to inhibit other enzymes such as fatty acid synthase and acetylcholinesterase. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, making it a valuable tool for investigating the endocannabinoid system. It has also been shown to have a range of other biological activities, making it a versatile compound for studying various physiological processes. However, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide also has some limitations. It is a relatively complex molecule that can be difficult to synthesize, and its effects on the endocannabinoid system can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for various diseases. For example, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective inhibitors of FAAH, which could lead to the development of new drugs for the treatment of various conditions. Overall, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide is a valuable tool for scientific research, and its potential applications in various fields make it an exciting area for future investigation.
Applications De Recherche Scientifique
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been used in various scientific studies to investigate its potential as a pharmacological tool. One of the main applications of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide is in the study of the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide has been shown to act as a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-propylbenzamide can increase the levels of endocannabinoids in the body, leading to a range of effects that are of interest to researchers.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-12-19-17(21)13-4-8-15(9-5-13)20(2)24(22,23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXNCREUPSNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfonyl](methyl)amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233715.png)

![3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233745.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4233760.png)

![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233783.png)
![3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4233789.png)



![1-(4-methoxyphenyl)-3-{4-[4-(methylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4233812.png)

![methyl 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4233824.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4233825.png)